Naratriptan hydrochloride

描述

Naratriptan Hydrochloride is a selective serotonin receptor agonist belonging to the triptan class of drugs. It is primarily used for the acute treatment of migraine attacks with or without aura in adults . The compound is known for its high affinity for the 5-hydroxytryptamine1 (5-HT1) receptor subtype, which plays a crucial role in its therapeutic effects .

准备方法

合成路线和反应条件: 纳曲普坦盐酸盐可以通过多种方法合成。一种常见的方法涉及在水和盐酸混合物中使4-肼基-N-甲基-苯乙磺酰胺与1-甲基-4-哌啶乙醛反应。 该反应生成一个腙化合物,然后用多磷酸酯在氯仿中处理,得到粗纳曲普坦碱 .

工业生产方法: 纳曲普坦盐酸盐的工业生产通常涉及优化合成路线以确保高产率和纯度。 诸如冷冻干燥和使用快速崩解片剂配方等技术已被探索以提高药物的生物利用度和起效时间 .

化学反应分析

Acid and Base-Induced Degradation

Naratriptan hydrochloride is susceptible to degradation under both acidic and basic conditions .

-

Acidic Conditions: In 0.1N HCl, approximately 70% degradation was observed when this compound was kept at reflux for 8 hours. When the conditions were made milder using 0.01N HCl at reflux, about 25% degradation was observed after 2 hours. The retention time for the drug was approximately 5.0 minutes, while the degradant had a retention time of approximately 5.5 minutes .

-

Basic Conditions: this compound is highly unstable in alkaline medium. In 0.1N NaOH, about 70% degradation was observed when the drug was kept at reflux for 8 hours. Under milder conditions (0.01N NaOH at 60°C), 20% degradation was observed after 8 hours. A minor degradation product appeared at approximately 5.6 minutes .

Degradation under Neutral Conditions

Under neutral conditions, significant degradation of this compound occurs when refluxed in water for 8 hours at 100°C, with about 35% degradation observed. The degradant peak was observed at a retention time of ~5.60 minutes, while the drug's retention time was ~5.0 minutes. The retention time of the degradant peak in acid, alkali, and water was similar .

Oxidative Degradation

This compound was found to be stable in 50% H2O2 at room temperature for 24 hours, and no degradation was observed even when the time was extended to 48 hours .

Thermal and Photolytic Stability

This compound is stable under dry heat and photolytic conditions .

-

Dry Heat: The drug was subjected to dry heat at 60°C for 24 hours, and no degradation peak was observed. Increasing the time to 48 hours also showed no degradation .

-

Photolytic Degradation: Exposing the drug sample to sunlight for 24 hours did not result in any degradation .

Data Table of Degradation Studies

| Condition | Degradation Level | Time/Duration | Temperature |

|---|---|---|---|

| 0.1N HCl | ~70% | 8 hours | Reflux |

| 0.01N HCl | ~25% | 2 hours | Reflux |

| 0.1N NaOH | ~70% | 8 hours | Reflux |

| 0.01N NaOH | ~20% | 8 hours | 60°C |

| Neutral (Water) | ~35% | 8 hours | 100°C |

| 50% H2O2 | No Degradation | 48 hours | Room Temp |

| Dry Heat | No Degradation | 48 hours | 60°C |

| Photolytic (Sunlight) | No Degradation | 24 hours | Ambient |

Advantages of newer processes for preparation of this compound

-

Provides this compound in high yield and high purity.

-

More suitable for scaled-up operations as it involves fewer number of steps.

-

Avoids use of column chromatography.

-

Avoids use of expensive reagents like N-methyl-4-piperidine acetaldehyde.

-

It is simple, economical and industrially feasible process for the preparation this compound.

-

Involves use of easily available raw materials and low operating cost, overcoming the problems of handling the reactants and reagents as used in the prior art.

-

Conversion of compound (VIII) to this compound which reduces number of steps of the process and results in high yield of the desired product.

Key attributes

科学研究应用

Medical Uses

Migraine Treatment

Naratriptan is specifically indicated for treating acute migraine attacks. It is effective in alleviating symptoms such as severe headaches, nausea, and sensitivity to light and sound. Clinical studies have demonstrated that naratriptan is effective in reducing migraine symptoms significantly compared to placebo, with a reported efficacy rate of approximately 68% in providing headache relief within four hours post-administration at a dose of 2.5 mg .

Mechanism of Action

The mechanism by which naratriptan operates involves binding to serotonin receptors in the brain. By activating the 5-HT1B receptors on vascular smooth muscle, naratriptan induces vasoconstriction, which counteracts the vasodilation that occurs during a migraine attack. Additionally, its action on 5-HT1D receptors inhibits the trigeminal nerve system's activity, further contributing to its anti-migraine effects .

Efficacy and Comparative Studies

A meta-analysis encompassing multiple clinical trials has shown that while naratriptan is less effective than other triptans like sumatriptan and rizatriptan, it still demonstrates significant efficacy over placebo. Specifically, naratriptan has been shown to be well-tolerated with a lower incidence of adverse events compared to other triptans .

Comparative Efficacy Table

| Drug | Dose (mg) | Efficacy Rate (%) | Adverse Event Incidence (%) |

|---|---|---|---|

| Naratriptan | 2.5 | 68 | Lower than sumatriptan |

| Sumatriptan | 100 | Higher | Higher than naratriptan |

| Rizatriptan | Varies | Comparable | Higher than naratriptan |

Stability Studies

Research has also focused on the stability of this compound under various conditions. A study utilizing High-Performance Liquid Chromatography (HPLC) revealed that naratriptan is unstable in acidic and alkaline conditions but remains stable in neutral environments and under photolytic exposure. This information is crucial for formulating effective pharmaceutical preparations .

Case Studies

Several case studies highlight the practical applications of naratriptan in clinical settings:

- Patient Satisfaction Study : A study assessing patient satisfaction with naratriptan treatment showed an increase from 47% to 75% after three migraine treatments, indicating a strong preference for this medication among users .

- Efficacy Over Time : In a randomized trial comparing various dosages of naratriptan, patients reported sustained headache relief at intervals up to 24 hours post-dose without requiring rescue medication .

- Comparative Effectiveness : A direct comparison between naratriptan and sumatriptan indicated that while initial efficacy was lower for naratriptan, both drugs provided similar effectiveness over a 24-hour period with differing side effect profiles .

作用机制

纳曲普坦盐酸盐通过选择性结合5-HT1B和5-HT1D受体发挥其作用。这种结合会导致颅血管收缩,抑制三叉神经的激活,并减少神经肽的释放。 这些作用共同促进了偏头痛症状的缓解 .

类似化合物:

舒马曲坦: 另一种用于治疗偏头痛的三级胺,以其快速起效而闻名。

瑞曲普坦: 与纳曲普坦相似,但受体亲和力谱略有不同。

纳曲普坦盐酸盐的独特之处: 纳曲普坦盐酸盐以其比其他三级胺更长的半衰期而独特,这使得它能够持续缓解偏头痛症状。 此外,它对5-HT1B和5-HT1D受体的选择性高,最大限度地减少了与非选择性5-羟色胺受体激动剂相关的副作用 .

相似化合物的比较

Sumatriptan: Another triptan used for migraine treatment, known for its rapid onset of action.

Rizatriptan: Similar to Naratriptan but with a slightly different receptor affinity profile.

Zolmitriptan: Another member of the triptan class with a different pharmacokinetic profile

Uniqueness of Naratriptan Hydrochloride: this compound is unique due to its longer half-life compared to other triptans, which allows for sustained relief from migraine symptoms. Additionally, its high selectivity for 5-HT1B and 5-HT1D receptors minimizes side effects associated with non-selective serotonin receptor agonists .

生物活性

Naratriptan hydrochloride is a selective agonist for the serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors, primarily used in the treatment of migraine headaches. Its biological activity is characterized by its effects on vascular contraction and trigeminal nerve activity, making it an effective agent for alleviating migraine symptoms.

Naratriptan exerts its pharmacological effects primarily through selective agonism of the 5-HT1B and 5-HT1D receptors:

- Vasoconstriction : Naratriptan causes vasoconstriction of cranial blood vessels, which is crucial in counteracting the vasodilation associated with migraines. It has a high affinity for human recombinant 5-HT1B receptors (pKi = 8.7) and moderate affinity for 5-HT1D receptors (pKi = 8.3) .

- Inhibition of Neurogenic Inflammation : It inhibits neurogenic plasma protein extravasation in the dura mater, contributing to its anti-migraine effects .

Pharmacokinetics

Naratriptan demonstrates favorable pharmacokinetic properties:

- Bioavailability : Approximately 70% to 95% oral bioavailability in animal models .

- Half-life : Ranges from 5 to 8 hours, allowing for effective dosing intervals .

- Metabolism : Primarily metabolized by cytochrome P450 isoenzymes, resulting in inactive metabolites, with about 50% of the administered dose excreted unchanged in urine .

Efficacy and Clinical Studies

Clinical studies have shown that naratriptan is effective in treating acute migraine attacks:

- Onset of Action : Efficacy begins within one hour, peaking at around four hours post-administration .

- Comparative Efficacy : While initial efficacy may be slightly lower than that of sumatriptan, overall efficacy over a 24-hour period is comparable .

Case Studies and Research Findings

Research has consistently demonstrated naratriptan's effectiveness in various patient populations:

- A study involving healthy elderly subjects indicated a reduced clearance rate, suggesting dosage adjustments may be necessary for this demographic .

- Gender differences were noted, with females exhibiting higher plasma concentrations compared to males, possibly due to hormonal influences or contraceptive use .

Summary of Biological Activity

| Biological Activity Aspect | Description |

|---|---|

| Receptor Affinity | High affinity for 5-HT1B/1D receptors; weak affinity for other serotonin subtypes. |

| Vasoconstriction | Effective in constricting cranial blood vessels; EC50 values of ~0.11 µM (basilar artery). |

| Neurogenic Inhibition | Inhibits plasma protein extravasation in the dura mater; ID50 = 4.1 µg/kg in rats. |

| Bioavailability | High oral bioavailability (70%-95%); significant absorption post-administration. |

| Metabolism | Metabolized by multiple cytochrome P450 enzymes; predominantly eliminated via urine. |

属性

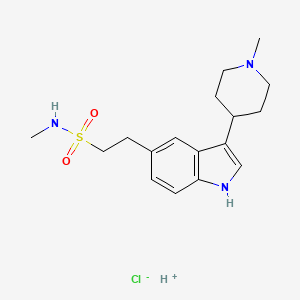

IUPAC Name |

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZYKMQFAUBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049064 | |

| Record name | Naratriptan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143388-64-1 | |

| Record name | 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143388-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naratriptan hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143388641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naratriptan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NARATRIPTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X8X4P12Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Naratriptan Hydrochloride in treating migraines?

A1: this compound is a selective serotonin (5-hydroxytryptamine, 5-HT) receptor agonist, primarily targeting the 5-HT1D and 5-HT1B receptor subtypes. [] By activating these receptors located on intracranial blood vessels, it induces vasoconstriction, which helps alleviate migraine headaches. [] Additionally, stimulating 5-HT1D/1B receptors on sensory nerve endings in the trigeminal system may reduce the release of pro-inflammatory neuropeptides, further contributing to its antimigraine effects. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C17H26ClN3O2S, and its molecular weight is 375.93 g/mol. []

Q3: Are there any spectroscopic techniques used to characterize this compound?

A3: Yes, several spectroscopic techniques are employed in the characterization and analysis of this compound. UV-Spectrophotometry is widely utilized, with the drug exhibiting a maximum absorbance (λmax) at 281 nm. [] Additionally, researchers have developed and validated a spectrofluorimetric method, measuring fluorescence intensity at 355.0 nm after excitation at 230.0 nm. [] This method has proven useful for both quantifying this compound and assessing its stability under various conditions. []

Q4: What are some innovative approaches to improve the delivery and bioavailability of this compound?

A4: Several innovative drug delivery systems have been explored to enhance the bioavailability and therapeutic efficacy of this compound. These include:

- Orally Disintegrating Tablets (ODTs): Freeze-dried ODTs have shown promise in achieving rapid disintegration times (<10 seconds), potentially leading to faster onset of action. []

- Buccal Mucoadhesive Tablets: Formulations utilizing bioadhesive polymers like Carbopol 934P and Methocel K4M have been investigated for buccal delivery, aiming to enhance drug absorption through the buccal mucosa. []

- Nasal Gels: Researchers have developed in situ gelling systems for intranasal administration, employing polymers like Carbopol 940 and Xanthan gum to prolong drug residence time in the nasal cavity and potentially enhance brain targeting. [, ]

- Ethosomes and Deformable Vesicles: Studies have explored incorporating this compound into ethosomes and deformable vesicles for intranasal delivery, aiming to improve drug permeation across the nasal mucosa and enhance brain targeting efficiency. [, ]

Q5: What analytical methods are commonly employed for the quantification of this compound in pharmaceutical formulations?

A5: Several analytical techniques are employed for the accurate quantification of this compound in pharmaceutical formulations.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) methods, often coupled with UV detection, are widely used for their sensitivity, selectivity, and reproducibility. [, , , ]

- UV-Spectrophotometry: This technique offers a simple and cost-effective approach for routine analysis, relying on the drug's characteristic absorbance at specific wavelengths. [, , ]

- Spectrofluorimetry: This method, based on the drug's fluorescence properties, provides high sensitivity and selectivity for quantifying this compound in various matrices, including pharmaceutical formulations. []

- High-Performance Thin Layer Chromatography (HPTLC): HPTLC coupled with densitometry has been employed as a stability-indicating method, allowing for the separation and quantification of this compound and its potential degradation products. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。